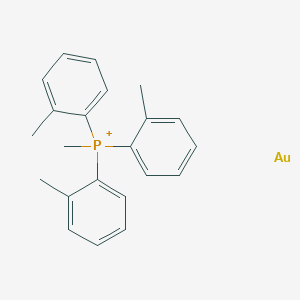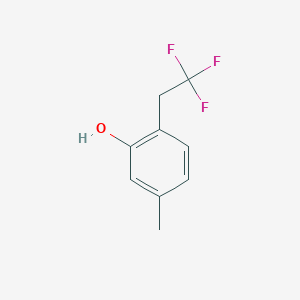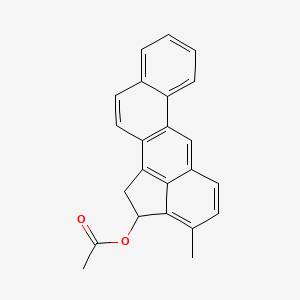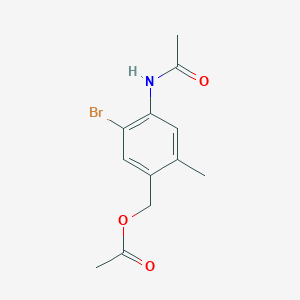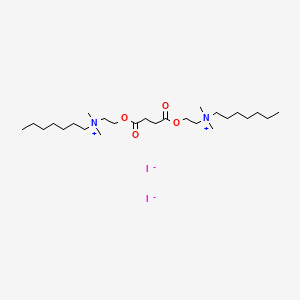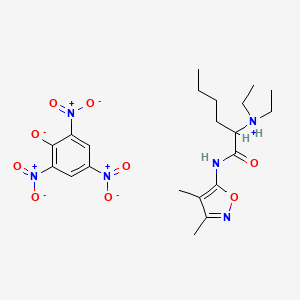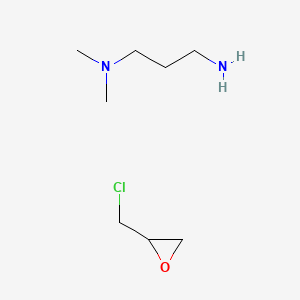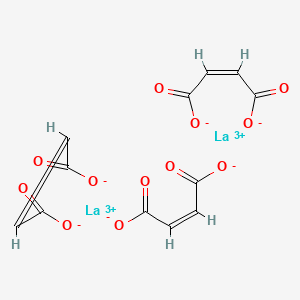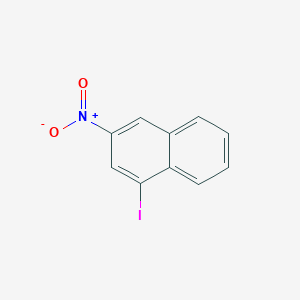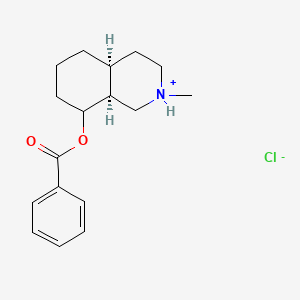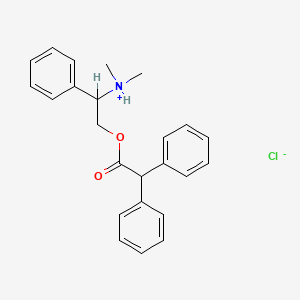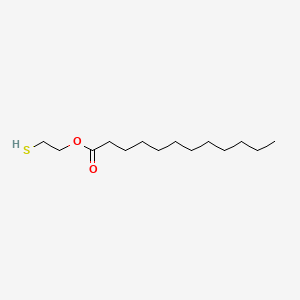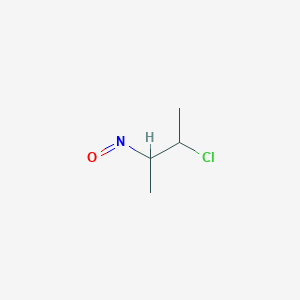
2-Chloro-3-nitrosobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-nitrosobutane is an organic compound characterized by the presence of a chloro group and a nitroso group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-nitrosobutane typically involves the reaction of butane derivatives with nitrosating agents. One common method is the reaction of 2-chlorobutane with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitrosobutane undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloro group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-3-nitrobutane
Reduction: 2-Chloro-3-aminobutane
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and chloro functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including cycloaddition and condensation reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing nature of the nitroso and chloro groups, which activate the molecule towards nucleophilic attack.
Comparison with Similar Compounds
- 2-Chloro-2-methyl-3-nitrosobutane
- 2-Chloro-3-nitrosopropane
- 2-Bromo-3-nitrosobutane
Comparison: 2-Chloro-3-nitrosobutane is unique due to the specific positioning of the chloro and nitroso groups on the butane backbone. This configuration imparts distinct reactivity and stability compared to similar compounds. For example, 2-Chloro-2-methyl-3-nitrosobutane has a methyl group that influences its steric and electronic properties, leading to different reaction pathways and products.
Properties
CAS No. |
6865-97-0 |
|---|---|
Molecular Formula |
C4H8ClNO |
Molecular Weight |
121.56 g/mol |
IUPAC Name |
2-chloro-3-nitrosobutane |
InChI |
InChI=1S/C4H8ClNO/c1-3(5)4(2)6-7/h3-4H,1-2H3 |
InChI Key |
DGBNMQGFLFTDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



